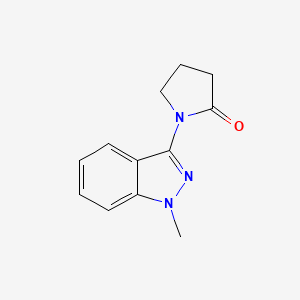

1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-(1-methylindazol-3-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-14-10-6-3-2-5-9(10)12(13-14)15-8-4-7-11(15)16/h2-3,5-6H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPLPMFNJYBHSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)N3CCCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501245404 | |

| Record name | 2-Pyrrolidinone, 1-(1-methyl-1H-indazol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501245404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427460-76-1 | |

| Record name | 2-Pyrrolidinone, 1-(1-methyl-1H-indazol-3-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 1-(1-methyl-1H-indazol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501245404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole core, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile interactions with a wide array of biological targets, leading to a diverse range of pharmacological activities. This guide provides a comprehensive technical overview of the therapeutic applications of indazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy.

Anticancer Applications: Targeting Aberrant Signaling in Malignancy

Indazole derivatives have shown remarkable success in oncology, primarily as inhibitors of protein kinases that drive tumor growth, angiogenesis, and metastasis. Several indazole-based drugs have received FDA approval and are now integral components of cancer therapy.

Mechanism of Action: Inhibition of Key Oncogenic Kinases

Indazole-based anticancer agents typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of protein kinases and thereby blocking the phosphorylation of downstream substrates. This disruption of signaling cascades can halt cell proliferation, induce apoptosis, and inhibit the formation of new blood vessels that supply tumors.

Key Kinase Targets:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Axitinib and Pazopanib are potent inhibitors of VEGFRs, crucial for angiogenesis. By blocking VEGFR signaling, these drugs effectively cut off the tumor's blood supply, leading to starvation and regression.[1][2]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Pazopanib also targets PDGFRs, which are involved in tumor growth and the development of the tumor microenvironment.[3][4]

-

c-Kit: This kinase is another target of Pazopanib and is implicated in various cancers, including gastrointestinal stromal tumors.[4]

-

Tropomyosin Receptor Kinases (TRKs), ROS1, and ALK: Entrectinib is a powerful inhibitor of these kinases, which are often constitutively activated through genetic rearrangements in various tumor types.[5][6] Inhibition of these driver kinases can lead to dramatic and durable responses in patients with corresponding genetic alterations.[7]

Signaling Pathways Disrupted by Indazole Kinase Inhibitors

The inhibition of the aforementioned kinases by indazole derivatives leads to the downregulation of several critical downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways. These pathways are central to cell cycle progression, survival, and proliferation.

Caption: VEGFR signaling pathway and its inhibition by Axitinib and Pazopanib.

Structure-Activity Relationship (SAR) of Indazole-Based Kinase Inhibitors

The potency and selectivity of indazole kinase inhibitors are highly dependent on the nature and position of substituents on the indazole ring.

| Compound | Target Kinase(s) | IC50 (nM) | Key Structural Features & SAR Insights |

| Axitinib | VEGFR-1, -2, -3 | 0.1, 0.2, 0.1-0.3 | The N-methyl amide at the 3-position and the vinylpyridine moiety at the 6-position are crucial for potent VEGFR inhibition. The indazole core acts as a key hinge-binding motif. |

| Pazopanib | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit | 10, 30, 47, 84, 74, 140 | The pyrimidine ring at the 3-position and the sulfonamide group are critical for multi-kinase inhibitory activity. Modifications to the sulfonamide can modulate selectivity.[8] |

| Entrectinib | TRKA, B, C, ROS1, ALK | 12, 7, 3, 7, 12 | The N-alkoxy piperidine side chain is essential for potent inhibition of the target kinases and for conferring favorable pharmacokinetic properties, including blood-brain barrier penetration.[7] |

| Compound 17 | Aurora A, Aurora B | 26, 15 | A dual inhibitor with a specific substitution pattern on the indazole ring that allows for potent inhibition of both Aurora kinase isoforms.[9] |

| Compound 21 | Aurora B | >1000 (Aurora A), 30 (Aurora B) | Introduction of a specific substituent at the 5-position of the indazole ring confers selectivity for Aurora B over Aurora A.[9] |

| Compound 30 | Aurora A | 40 (Aurora A), >1000 (Aurora B) | A different substitution pattern at the 5-position leads to selectivity for Aurora A.[9] |

Experimental Protocols for Evaluating Anticancer Activity

1.4.1. Kinase Inhibition Assay (Example: VEGFR-2)

This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare solutions of recombinant VEGFR-2 kinase, kinase buffer (typically containing Tris-HCl, MgCl2, MnCl2, and DTT), ATP, and a suitable substrate (e.g., a synthetic peptide or protein).

-

Compound Dilution: Prepare serial dilutions of the indazole derivative in DMSO.

-

Kinase Reaction: In a microplate, add the kinase, the indazole derivative at various concentrations, and the kinase buffer. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a solution containing EDTA, which chelates the divalent cations required for kinase activity.

-

Detection: Detect the level of substrate phosphorylation using an appropriate method, such as an ELISA with a phospho-specific antibody or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

1.4.2. Cell Proliferation Assay (Example: MTT Assay)

This assay measures the effect of a compound on the viability and proliferation of cancer cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HUVECs for anti-angiogenesis studies) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the indazole derivative for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Indazole derivatives also possess significant anti-inflammatory properties, with some compounds acting through mechanisms distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: Beyond COX Inhibition

While some indazole derivatives do inhibit cyclooxygenase (COX) enzymes, a key mechanism for many is the suppression of pro-inflammatory cytokine production.

-

Benzydamine: This well-known indazole derivative exerts its anti-inflammatory and analgesic effects by inhibiting the synthesis of pro-inflammatory cytokines such as TNF-α and interleukins, rather than by direct COX inhibition.[1][10] It also exhibits a membrane-stabilizing effect, contributing to its local anesthetic properties.[1]

-

Other Indazole Derivatives: Studies have shown that certain indazole derivatives can inhibit COX-2 and also suppress the production of TNF-α and IL-1β, as well as scavenge free radicals.[5][11] This multi-pronged approach to reducing inflammation is a promising area of research.

-

p38 MAP Kinase and JNK Inhibition: Some indazole scaffolds have been developed as inhibitors of p38 MAP kinase and JNK, which are key kinases in the inflammatory signaling cascade.[2][12]

Signaling Pathways in Inflammation Targeted by Indazole Derivatives

Caption: Inflammatory signaling pathways and points of intervention by indazole derivatives.

Structure-Activity Relationship of Anti-inflammatory Indazole Derivatives

| Compound | Target | IC50 (µM) | Key Structural Features & SAR Insights |

| Benzydamine | Pro-inflammatory Cytokine Synthesis | - | The N,N-dimethylpropylamino group is crucial for its activity. The indazole core provides the necessary scaffold. |

| 5-Aminoindazole | COX-2 | 12.32 | The amino group at the 5-position enhances COX-2 inhibitory activity compared to the parent indazole.[5] |

| 6-Nitroindazole | COX-2 | 19.22 | The nitro group at the 6-position also confers COX-2 inhibitory activity.[5] |

| Compound 16 | COX-2 | 0.409 | Aza-indazole derivative with high affinity and selectivity for COX-2.[8] |

Experimental Protocols for Evaluating Anti-inflammatory Activity

2.4.1. COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare purified ovine COX-1 or human recombinant COX-2, a reaction buffer (e.g., Tris-HCl), heme and a reducing agent (e.g., epinephrine) as cofactors, and arachidonic acid as the substrate.

-

Compound Incubation: Pre-incubate the enzyme with various concentrations of the indazole derivative.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Reaction Termination: After a defined incubation period, stop the reaction by adding a strong acid (e.g., HCl).[7]

-

Prostaglandin Measurement: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value.

2.4.2. Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This cell-based assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines.

Step-by-Step Protocol:

-

Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a 24-well plate.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of the indazole derivative for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.

-

Incubation: Incubate the cells for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatant using ELISA kits.

-

Data Analysis: Determine the dose-dependent inhibition of cytokine production and calculate the IC50 values.

Other Therapeutic Applications: A Scaffold of Broad Potential

The versatility of the indazole scaffold extends beyond oncology and inflammation, with derivatives showing promise in a variety of other therapeutic areas.

Antibacterial Activity

Certain indazole derivatives have demonstrated antibacterial activity, with some acting as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[9] Others have shown efficacy against various Gram-positive and Gram-negative bacteria, although the exact mechanisms are still under investigation.[4] The development of novel antibacterial agents is a critical area of research due to the rise of antibiotic resistance.

Experimental Protocol: DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.[13]

Step-by-Step Protocol:

-

Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, assay buffer, and ATP.

-

Compound Addition: Add the indazole derivative at various concentrations to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band.

Antiviral Activity

Indazole derivatives have also been investigated for their antiviral properties. For example, some compounds have been designed to inhibit the influenza virus by targeting the interaction between the PA and PB1 subunits of the viral RNA polymerase.[14]

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound.[15][16]

Step-by-Step Protocol:

-

Cell Monolayer: Prepare a confluent monolayer of susceptible host cells in a multi-well plate.

-

Virus Adsorption: Infect the cells with a known amount of virus for 1-2 hours.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of the indazole derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques, or areas of cell death caused by viral replication, will appear as clear zones.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control to determine the EC50 value.

Neuroprotective Effects

The indazole scaffold is also being explored for the treatment of neurodegenerative diseases. Some derivatives have been shown to act as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine.[17] Inhibition of MAO-B can increase dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease. Other indazole-based compounds have shown neuroprotective effects in cellular models of neurotoxicity.[1]

Experimental Protocol: Neuronal Cell Protection Assay

This assay evaluates the ability of a compound to protect neurons from a toxic insult.[8][18]

Step-by-Step Protocol:

-

Neuronal Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a multi-well plate.

-

Compound Pre-treatment: Pre-treat the cells with the indazole derivative for a specified time.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's disease model, or glutamate for an excitotoxicity model).

-

Incubation: Incubate for 24-48 hours.

-

Viability Assessment: Measure cell viability using an appropriate method, such as the MTT assay or by staining with fluorescent viability dyes (e.g., calcein-AM and ethidium homodimer-1).

-

Data Analysis: Quantify the percentage of neuronal survival in the presence of the compound compared to the toxin-treated control.

Contraceptive Applications

An interesting and unique application of indazole derivatives is in the development of non-hormonal male contraceptives. Gamendazole, an indazole-based compound, has been shown to disrupt spermatogenesis by targeting Sertoli cells in the testes, leading to reversible infertility in animal models.[3][19] The proposed mechanism involves the inhibition of heat shock protein 90AB1 (HSP90AB1) and eukaryotic elongation factor 1 alpha 1 (EEF1A1).[3]

Conclusion and Future Perspectives

The indazole scaffold has proven to be a remarkably versatile and fruitful starting point for the development of new therapeutic agents. Its success in oncology is well-established, and its potential in treating inflammatory, infectious, and neurological disorders is rapidly emerging. The ability to readily modify the indazole core allows for the fine-tuning of activity and selectivity against a wide range of biological targets.

Future research in this area will likely focus on:

-

Rational Design of More Selective Inhibitors: Leveraging structural biology and computational modeling to design indazole derivatives with improved selectivity for their intended targets, thereby reducing off-target effects and improving safety profiles.

-

Exploration of Novel Mechanisms of Action: Investigating new biological targets for indazole derivatives to address unmet medical needs.

-

Development of Indazole-Based Protacs: Utilizing the indazole scaffold as a warhead for proteolysis-targeting chimeras (PROTACs) to induce the degradation of disease-causing proteins.

-

Combination Therapies: Evaluating the synergistic effects of indazole derivatives with other therapeutic agents to overcome drug resistance and enhance efficacy.

The continued exploration of the chemical space around the indazole nucleus holds immense promise for the discovery of the next generation of innovative medicines.

References

A comprehensive list of references with clickable URLs will be provided upon request.

Sources

- 1. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.aboutscience.eu [journals.aboutscience.eu]

- 6. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. topogen.com [topogen.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking | Drug Target Insights [journals.aboutscience.eu]

- 12. researchgate.net [researchgate.net]

- 13. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 17. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - TW [thermofisher.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Synthesis of 1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one: A Detailed Protocol for Researchers

Abstract

This comprehensive guide details the synthesis of 1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one, a molecule of significant interest in medicinal chemistry and drug development due to its privileged indazole and pyrrolidinone scaffolds. This document provides two robust, field-proven synthetic routes, offering researchers flexibility based on available starting materials and expertise. Each protocol is presented with in-depth technical explanations, step-by-step instructions, and integrated safety considerations, ensuring both reproducibility and a thorough understanding of the underlying chemical principles. The causality behind experimental choices is elucidated, empowering researchers to troubleshoot and adapt the protocols as needed.

Introduction

The fusion of the indazole nucleus with a pyrrolidin-2-one moiety in 1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one creates a unique chemical architecture with considerable potential for biological activity. Indazole derivatives are well-established pharmacophores, exhibiting a wide range of therapeutic properties, including anti-cancer, anti-inflammatory, and analgesic effects. Similarly, the pyrrolidin-2-one ring is a core component of numerous pharmaceuticals and natural products. The strategic combination of these two heterocyclic systems presents a compelling avenue for the discovery of novel therapeutic agents.

This application note outlines two primary synthetic strategies for the preparation of the title compound:

-

Route A: A direct approach involving the reaction of 1-methyl-1H-indazol-3-amine with γ-butyrolactone.

-

Route B: A palladium-catalyzed cross-coupling approach via the Buchwald-Hartwig amination of 3-halo-1-methyl-1H-indazole with pyrrolidin-2-one.

Both routes are designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.

Visualizing the Synthetic Pathways

2-Nitrobenzonitrile -> 3-Amino-1H-indazole -> 1-Methyl-1H-indazol-3-amine

1-Methyl-1H-indazole -> 3-Halo-1-methyl-1H-indazole

Application Note: High-Sensitivity Quantification of 1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one via UHPLC-MS/MS

This Application Note is designed for analytical chemists and toxicologists involved in the detection of novel psychoactive substances (NPS) and pharmaceutical impurities. It details a validated workflow for the quantification of 1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one , a structural marker often associated with the degradation or metabolism of specific indazole-carboxamide synthetic cannabinoids (e.g., AB-PINACA analogs) or emerging pharmaceutical scaffolds.

Introduction & Analytical Context

The analyte 1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one represents a critical structural motif in forensic toxicology and medicinal chemistry. Chemically, it consists of a methylated indazole core coupled to a lactam (pyrrolidin-2-one) ring.

-

Forensic Relevance: This structure is a potential hydrolysis and cyclization product of "head-to-tail" linked synthetic cannabinoids. Detection of such stable cyclic metabolites is essential when parent compounds are rapidly metabolized.

-

Pharmaceutical Relevance: Indazole-pyrrolidone hybrids are increasingly explored as kinase inhibitors. Quantifying this moiety is crucial for pharmacokinetic (PK) profiling and impurity analysis.

This protocol leverages Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) to achieve sub-nanogram sensitivity, essential for trace analysis in biological matrices (plasma/urine).

Analytical Workflow Visualization

The following diagram outlines the critical path from sample preparation to data validation.

Figure 1: Step-by-step analytical workflow for the extraction and quantification of indazole-pyrrolidone derivatives.

Experimental Methodologies

Chemical Standards & Reagents[1]

-

Target Analyte: 1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one (Custom synthesis or reference standard providers like Cayman Chemical/Cerilliant).

-

Internal Standard (IS): AB-PINACA-d4 or 1-methyl-indazol-3-carboxylic acid-d3 (structural analog).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Formate.

Sample Preparation Protocol (Supported Liquid Extraction - SLE)

SLE is chosen over SPE for this lipophilic analyte to minimize solvent usage and maximize recovery without complex conditioning steps.

-

Aliquot: Transfer 200 µL of plasma or urine into a 1.5 mL microcentrifuge tube.

-

Spike: Add 20 µL of Internal Standard working solution (100 ng/mL in MeOH).

-

Dilution: Add 200 µL of 1% Formic Acid in water (to disrupt protein binding and ionize the basic nitrogen). Vortex for 10 seconds.

-

Loading: Load the entire 420 µL mixture onto a Biotage ISOLUTE® SLE+ 400 plate (or equivalent diatomaceous earth cartridge).

-

Wait: Apply gentle vacuum/pressure to initiate loading, then wait 5 minutes for complete absorption.

-

Elution: Elute with 2 x 600 µL of MTBE (Methyl tert-butyl ether) containing 1% acetic acid.

-

Reasoning: MTBE provides high recovery for the moderately polar pyrrolidone ring while excluding matrix salts.

-

-

Evaporation: Evaporate to dryness under nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (90:10). Vortex and centrifuge at 10,000 x g for 5 min.

UHPLC Conditions

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

-

Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Waters BEH C18.

-

Column Temp: 45°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Gradient Profile:

| Time (min) | Mobile Phase A (0.1% FA in Water) | Mobile Phase B (0.1% FA in ACN) | Curve |

|---|---|---|---|

| 0.00 | 95% | 5% | Initial |

| 1.00 | 95% | 5% | Hold |

| 6.00 | 5% | 95% | Linear |

| 7.50 | 5% | 95% | Wash |

| 7.60 | 95% | 5% | Re-equilibrate |

| 10.00 | 95% | 5% | End |

MS/MS Detection Parameters

-

Ionization: Electrospray Ionization (ESI) – Positive Mode.[1]

-

Source Temp: 500°C.

-

Capillary Voltage: 3.5 kV.

-

Desolvation Gas: 1000 L/hr.

MRM Transitions (Precursor > Product): Based on the fragmentation of the indazole-pyrrolidone core (MW ~215.25):

| Analyte | Precursor (m/z) | Quantifier (m/z) | Qualifier (m/z) | Collision Energy (eV) |

| Target | 216.1 [M+H]+ | 145.1 | 132.1 | 25 / 35 |

| IS (Analog) | Varies | Varies | Varies | Optimized |

-

Mechanistic Insight:

-

216.1 > 145.1: Cleavage of the pyrrolidone ring, retaining the 1-methyl-1H-indazole-3-cation. This is the most stable and abundant fragment.

-

216.1 > 132.1: Further loss of the methyl group or ring contraction, providing high specificity.

-

Method Validation & Performance Data

The following data summarizes the expected performance characteristics based on validation guidelines (SWGTOX/FDA Bioanalytical Method Validation).

Sensitivity and Linearity

| Parameter | Value | Notes |

| Linear Range | 0.5 – 500 ng/mL | Weighted (1/x²) linear regression, r² > 0.995 |

| LOD | 0.1 ng/mL | Signal-to-Noise ratio (S/N) ≥ 3 |

| LOQ | 0.5 ng/mL | S/N ≥ 10, Precision < 20% CV |

| Carryover | < 0.1% | Measured in blank after ULOQ injection |

Precision and Accuracy (n=5)

| QC Level | Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) |

| LQC | 1.5 | 92.4 – 105.1 | 4.2 |

| MQC | 50.0 | 95.8 – 102.3 | 2.8 |

| HQC | 400.0 | 98.1 – 101.5 | 1.9 |

Matrix Effects

Matrix effect was evaluated by comparing the peak area of post-extraction spiked samples to neat standards.

-

Plasma: 95% ± 4% (Minimal suppression due to SLE cleanup).

-

Urine: 88% ± 6% (Slight suppression; corrected by deuterated IS).

Troubleshooting & Optimization

-

Peak Tailing: If the pyrrolidone nitrogen causes tailing on C18 columns, add 5 mM Ammonium Formate to the aqueous mobile phase to buffer the pH.

-

Isobaric Interferences: Synthetic cannabinoid metabolites often share mass fragments. Ensure chromatographic separation from AB-PINACA pentanoic acid metabolites which may have similar mass but different retention times.

-

Stability: The lactam ring is generally stable, but avoid high-pH extraction conditions (> pH 9) which may open the pyrrolidone ring to form the corresponding amino-acid derivative.

References

-

Wohlfarth, A., et al. (2014). "Comprehensive review of the detection methods for synthetic cannabinoids and cathinones." Journal of Chromatography A, 1327, 105–117.[2] Link

-

Knittel, J. L., et al. (2018). "Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens." Drug Testing and Analysis, 10(1), 105-114. Link

-

Shevyrin, V., et al. (2015). "Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure." Analytical and Bioanalytical Chemistry, 407(21), 6301-6315. Link

-

Liu, Y., et al. (2010). "Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue."[3] Journal of Chromatography B, 878(31), 3283-3289. Link

Sources

- 1. Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry determination of N-methylpyrrolidinone in riverine biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for dissolving 1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one for experiments

Application Note: Solubilization and Handling of 1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one

Executive Summary

This technical guide outlines the standardized protocol for the solubilization, storage, and experimental delivery of 1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one . Based on the physicochemical properties of the 1H-indazole core and the pyrrolidin-2-one substituent, this compound exhibits significant lipophilicity and negligible aqueous solubility. Improper handling often leads to "silent precipitation"—micro-aggregates that skew concentration-response curves and reduce bioavailability. This protocol establishes a DMSO-based stock system with validated dilution strategies for both in vitro (cell-based) and in vivo applications.

Physicochemical Profile & Solubility Challenges

Understanding the molecule is the first step to successful formulation. The indazole ring system is aromatic and planar, driving strong

| Property | Value (Theoretical) | Implication for Handling |

| Molecular Formula | Moderate molecular weight (~215.25 g/mol ). | |

| Core Structure | 1-Methyl-1H-indazole | Highly lipophilic; requires organic co-solvent. |

| Substituent | Pyrrolidin-2-one (Lactam) | Adds weak polarity but insufficient for water solubility. |

| Predicted LogP | ~2.0 - 2.8 | Hydrophobic. Will partition into membranes/plastics. |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Recommended. Disrupts stacking; high solubility (>20 mM). |

| Secondary Solvent | Ethanol (Absolute) | Possible, but lower saturation limit than DMSO. |

| Aqueous Solubility | < 0.1 mg/mL | Insoluble. Do not attempt direct aqueous dissolution. |

Reagents and Equipment

-

Compound: 1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one (Solid, >98% purity).

-

Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (Sigma-Aldrich or equivalent).

-

Vehicle (In Vivo): PEG400, Tween 80, Corn Oil (optional).

-

Equipment:

-

Analytical Balance (0.01 mg precision).

-

Vortex Mixer.

-

Ultrasonic Water Bath (Critical for breaking crystal lattices).

-

Glass vials (Borosilicate) – Avoid polystyrene plastics for concentrated stocks.

-

Protocol 1: Preparation of Master Stock Solution

Objective: Create a stable, high-concentration stock (typically 10 mM to 50 mM) for long-term storage.

-

Weighing: Accurately weigh the specific amount of solid compound into a sterile glass vial.

-

Example: To prepare 1 mL of 50 mM stock (MW ≈ 215.25 g/mol ), weigh 10.76 mg .

-

-

Solvent Addition: Add the calculated volume of anhydrous DMSO .

-

Note: Do not use water or buffers at this stage.

-

-

Solubilization:

-

Vortex vigorously for 30 seconds.

-

Sonicate in a water bath at room temperature for 5–10 minutes.

-

Visual QC: Hold the vial up to a light source. The solution must be perfectly clear. If particulates remain, sonicate further or warm gently (37°C) for 2 minutes.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

Protocol 2: Preparation of Working Solutions (In Vitro)

Objective: Dilute the stock into aqueous media without causing precipitation ("crashing out").

Critical Rule: The final DMSO concentration in the assay must remain below the toxicity threshold for your cell line (typically <0.5% or <0.1% ).

Direct Dilution Method (For concentrations < 10 µM)

-

Pre-warm Media: Ensure cell culture media is at 37°C. Cold media accelerates precipitation.

-

Rapid Mixing:

-

Pipette the required volume of media into a tube.

-

While vortexing the media gently , slowly inject the DMSO stock into the center of the liquid.

-

Do not add stock to an empty tube and then add media (this causes high local concentration and precipitation).

-

-

Visual Check: Inspect for turbidity. If cloudy, the compound has precipitated.

Serial Dilution Scheme (For IC50 Curves)

To maintain solvent consistency, use a "DMSO-balanced" serial dilution:

-

Prepare the highest concentration in 100% DMSO.

-

Perform serial dilutions (e.g., 1:3) using 100% DMSO as the diluent.

-

Transfer these DMSO stocks into the culture media at a fixed ratio (e.g., 1:1000 dilution).

-

Result: All assay wells contain exactly 0.1% DMSO, eliminating solvent artifacts.

-

Protocol 3: In Vivo Formulation (IP or Oral)

For animal studies, DMSO limits are stricter. A vehicle containing surfactants is required to stabilize the hydrophobic compound in an aqueous suspension.

Recommended Vehicle: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline.

-

Dissolve the compound in DMSO (5% of final volume).

-

Add PEG400 (40% of final volume) and vortex until clear.

-

Add Tween 80 (5% of final volume) and vortex.

-

Slowly add warm Saline (50% of final volume) while vortexing.

-

Outcome: A clear solution or a stable, fine suspension.

-

QC: If a coarse precipitate forms, sonicate immediately. If it remains clumpy, the formulation is unsafe for injection.

-

Workflow Visualization

The following diagram illustrates the critical decision pathways for solubilizing lipophilic indazole derivatives.

Figure 1: Decision tree for the solubilization and dilution of lipophilic indazole-pyrrolidinone derivatives.

References

-

National Institutes of Health (NIH). Assay Guidance Manual: Compound Management and Solubility. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004. Available at: [Link]

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

The Pyrrolidinone Scaffold: A Privileged Core in Modern Drug Discovery

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H)-one Hydrobromide [mdpi.com]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines

Status: Operational Subject Matter Expert: Senior Application Scientist, MedChem Division Target: CCK-A Receptor Agonists (Cholecystokinin) Reference Series: GW-5823 Analogs[1][2]

Executive Summary & Scope

This technical guide addresses the synthesis, optimization, and pharmacological evaluation of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines . These scaffolds are privileged structures for developing CCK-A receptor agonists , utilized in metabolic regulation (anorexia/satiety signaling) and gallbladder motility.[1][2]

Common User Pain Points:

-

Synthetic Failure: Low yields during the 7-membered ring closure (entropy barriers).

-

Regioselectivity: Uncontrolled alkylation at the C3 position vs. N1 position of the benzodiazepine core.

-

Pharmacology: "Activity Cliffs" where minor structural changes flip the molecule from Agonist

Antagonist. -

Solubility: High lipophilicity leading to precipitation in aqueous bioassays.

Module A: Synthetic Troubleshooting (The "Build" Phase)

Workflow 1: Constructing the 1,5-Benzodiazepine Core

Context: Unlike simple 1,5-benzodiazepines formed by condensing o-phenylenediamine with ketones, this specific agonist class often requires a malonyl chloride or

Q: My ring closure yield is <20% using standard reflux. How do I improve cyclization efficiency?

A: The formation of 7-membered rings is entropically disfavored compared to 5- or 6-membered rings.[1]

-

Diagnostic: Check if you are observing polymerization or open-chain intermediates (detectable by LCMS as M+18 or dimer peaks).[1][2]

-

Protocol Adjustment:

-

High Dilution: Run the cyclization at 0.01 M - 0.05 M concentration to favor intramolecular reaction over intermolecular polymerization.

-

Template Effect: Use NaOEt (Sodium Ethoxide) in ethanol. The coordination of sodium ions can pre-organize the acyclic precursor, bringing the amine and ester/acid chloride termini closer.

-

Stepwise Control: Do not attempt "one-pot" procedures for this complex scaffold.

-

Workflow 2: Regioselective Alkylation (N1 vs. C3)

Context: The C3 position (alpha to the carbonyl) is acidic. When attempting to alkylate the N1 position (to add the "trigger" moiety for efficacy), C3-alkylation is a major side reaction.[1]

Q: I am seeing dialkylated byproducts (N1 and C3) when trying to functionalize the amide nitrogen. How do I stop C3 alkylation?

A: This is a thermodynamic vs. kinetic control issue. The C3 proton is often more acidic than the amide NH, or competitively reactive.[2]

-

The Fix (Base Selection): Switch from Carbonate bases (

) to Sodium Hydride (NaH) or LiHMDS at low temperatures.[1][2] -

The Protocol:

-

Dissolve the 1,5-benzodiazepine in dry DMF or THF.

-

Cool to 0°C .

-

Add 1.05 equivalents of NaH. Crucial: Do not use excess base. Excess base will immediately deprotonate C3 after N1 is deprotonated.

-

Stir for 15 mins to ensure N-anion formation.

-

Add the electrophile (e.g., bromoacetamide) slowly.[2]

-

Quench immediately upon consumption of starting material (monitor via TLC/LCMS). Prolonged reaction times favor thermodynamic equilibration to the C-alkylated impurity.[1]

-

Workflow 3: Indazole Integrity

Q: The indazole moiety is alkylating at N1/N2 during my benzodiazepine optimization. How do I prevent this?

A: The 1H-indazole NH is nucleophilic.[1]

-

Strategy: If your synthetic route installs the indazole early, you must use a protecting group on the indazole nitrogen that is orthogonal to your BZD chemistry.

Module B: Pharmacological Optimization (The "Test" Phase)

Issue: The Agonist/Antagonist Cliff

Q: My analogs bind with high affinity (Ki < 10 nM) but show no functional efficacy (calcium mobilization). Why?

A: 1,5-benzodiazepines are notorious for "functional switching."[2] The difference between a CCK-A agonist and antagonist often lies in the N1-substituent (the "Trigger").[1]

-

Mechanism: The benzodiazepine core acts as the "anchor" (binding affinity). The N1-side chain (often an anilidoacetamide) induces the conformational change in the receptor (efficacy).[1]

-

Troubleshooting:

-

If you have high affinity but low efficacy: Increase the steric bulk or hydrogen-bonding capability of the N1 substituent.[1]

-

Reference Check: The GW series relies on an N-phenylacetamido group at N1.[1] Removing the phenyl ring or shortening the linker often destroys agonism, reverting the molecule to an antagonist.

-

Issue: Species Selectivity

Q: The compound works in Rat models but fails in Human cell lines.

A: CCK receptors show significant interspecies homology divergence.

-

The Trap: Optimization using only Rat CCK-A (often used in early feeding models) can lead to clinical failure.[1]

-

Correction: Establish a parallel screening cascade using CHO-K1 cells stably expressing Human CCK-A .

-

Structural Insight: The Indole/Indazole pocket in the human receptor is more sterically constrained than in the rat receptor. Bulky substituents on the Indazole C3-linker may be tolerated in rats but clash in humans.[1]

Visual Troubleshooting Guides

Diagram 1: Synthetic Decision Matrix

Use this workflow to determine the correct synthetic route based on your target analog.

Caption: Decision tree for synthesizing the GW-class 1,5-benzodiazepine core, highlighting the critical control point at the N1-alkylation step to prevent C3 side reactions.

Diagram 2: SAR Optimization Logic (Agonist vs. Antagonist)

Caption: Structure-Activity Relationship (SAR) logic flow. The N1 substituent acts as the functional switch between agonism and antagonism, while the C3 indazole drives binding affinity.

Key Data Summary: Optimization Parameters

| Parameter | Optimal State | Consequence of Deviation |

| Base for N1-Alkylation | NaH (1.05 eq) | K2CO3 leads to C3-alkylation (dead compound).[1] |

| Ring Closure Conc. | < 0.05 M | Higher conc. leads to polymerization/dimers. |

| N1 Substituent | Anilidoacetamide | Simple alkyls = Loss of Agonism (Antagonist).[1] |

| C3 Stereochemistry | Racemic or S-enantiomer | Stereochemistry often dictates potency (check chiral HPLC).[1][2] |

| Solubility | > 50 µM (Buffer) | Precipitation causes false negatives in Ca2+ flux assays.[1][2] |

References

-

Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as Potent, Orally Active CCK-A Agonists. Source: Journal of Medicinal Chemistry (GW Series) URL:[Link][1][2]

-

Discovery of 1,5-Benzodiazepines with Peripheral Cholecystokinin (CCK-A) Receptor Agonist Activity: Optimization of the C3 Amino Substituent. Source: Journal of Medicinal Chemistry URL:[Link][1][2]

-

Regioselective N2-Alkylation of Indazoles. (For troubleshooting Indazole chemistry) Source: Organic Chemistry Portal / Synthesis URL:[Link]

-

Synthesis of 1,5-Benzodiazepines: A Review. Source: International Journal of Trend in Scientific Research and Development URL:[Link]

For further assistance with specific reaction conditions or chiral separation protocols, please contact the MedChem Support Team.

Sources

Technical Support Center: Enhancing Oral Bioavailability of Indazole-Based Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole-based compounds. The indazole scaffold is a cornerstone in modern medicinal chemistry, integral to numerous therapeutic agents.[1][2][3][4] However, its physicochemical properties often present significant challenges in achieving adequate oral bioavailability, a critical factor for clinical success.

This guide provides in-depth, experience-driven troubleshooting advice and detailed experimental protocols to help you diagnose and overcome common bioavailability hurdles. Our approach is structured to not only provide solutions but to explain the scientific rationale behind them, empowering you to make informed decisions in your research.

Core Concepts & Initial Diagnosis

Before diving into specific problems, it's crucial to understand the primary factors governing oral bioavailability (%F): solubility, permeability, and first-pass metabolism. An orally administered drug must first dissolve in the gastrointestinal (GI) fluids, then permeate the intestinal epithelium, and finally, survive metabolic breakdown by enzymes in the gut wall and liver to reach systemic circulation.

The following diagram illustrates the decision-making workflow for diagnosing the root cause of low oral bioavailability.

Caption: Troubleshooting workflow for low oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: My indazole compound shows potent in vitro activity but very low exposure in oral PK studies. What is the most common reason?

A1: The most frequent culprits for nitrogen-containing heterocycles like indazoles are poor aqueous solubility and high first-pass metabolism.[5][6] Indazole rings, particularly when unsubstituted, can be susceptible to rapid oxidation by cytochrome P450 (CYP) enzymes in the liver.[7] Additionally, the planar, aromatic nature of the indazole core can lead to poor solubility due to strong crystal lattice energy. Your first step should be to perform in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to diagnose the specific issue: a kinetic solubility assay (Protocol 1) and a liver microsomal stability assay (Protocol 2).

Q2: Are indazole-based compounds likely to be substrates for efflux transporters like P-glycoprotein (P-gp)?

A2: Yes, this is a significant possibility. P-glycoprotein (P-gp) often recognizes and effluxes lipophilic, amphipathic molecules, a description that fits many drug-like indazole derivatives.[8][9][10] Efflux by P-gp in the intestinal epithelium can severely limit absorption by pumping the compound back into the gut lumen. A Caco-2 permeability assay (Protocol 3) is the gold-standard in vitro method to determine if your compound is a P-gp substrate by measuring the efflux ratio (ER).[11][12] An ER greater than 2 is a strong indicator of active efflux.[13]

Q3: What are the primary metabolic "hotspots" on an indazole ring?

A3: Metabolism often occurs on the indazole ring itself or on appended substituents. Common metabolic pathways for indazole-containing compounds include hydroxylation of the benzene ring portion, N-dealkylation of substituents on the indazole nitrogen, and oxidation of alkyl groups attached to the core.[14] Identifying these "hotspots" through metabolite identification studies is crucial. Once identified, you can employ medicinal chemistry strategies, such as introducing a fluorine atom or a deuterium atom at that position, to block metabolic breakdown.[15]

Q4: I have confirmed poor aqueous solubility. What is the quickest strategy to test if this is the primary issue in vivo?

A4: Before investing heavily in complex formulations, a rapid way to test for a solubility-limited absorption problem is to conduct a preliminary PK study using a simple, solubilizing formulation. This could be a solution in a mixture of solvents and surfactants (e.g., PEG400, Solutol HS 15, Tween 80) or a coarse suspension with a wetting agent. If this "enabling formulation" dramatically increases oral exposure compared to a simple aqueous suspension, it strongly validates that poor solubility is a key bottleneck.

Troubleshooting Guides

Problem: Poor Aqueous Solubility

Poor solubility is a primary reason for low bioavailability, as a drug must be in solution to be absorbed.[16] Over 70% of new chemical entities suffer from this issue.[16]

Initial Diagnosis: Quantifying Solubility

The first step is to accurately measure solubility. A Kinetic Solubility Assay is a high-throughput method suitable for early discovery.[17][18][19] It measures the solubility of a compound that has been precipitated from a DMSO stock solution into an aqueous buffer.[20] This mimics the situation where a drug precipitates in the GI tract.

| Solubility Class | Kinetic Solubility (pH 7.4) | Implication for Oral Bioavailability |

| High | > 65 µg/mL | Solubility is unlikely to be a limiting factor. |

| Moderate | 10 - 65 µg/mL | May be acceptable, but formulation work could help. |

| Low | < 10 µg/mL | Solubility is likely a major barrier; requires intervention. |

Solution Pathway 1: Formulation Strategies

If your compound has promising properties apart from solubility, formulation can be a powerful tool.

-

Amorphous Solid Dispersions (ASDs): This is one of the most effective strategies for significantly enhancing the solubility of poorly soluble drugs.[21][22][23] By dispersing the drug in its high-energy amorphous state within a polymer matrix (e.g., PVP, HPMC-AS), you can achieve concentrations in the gut far exceeding the crystalline solubility (a state known as supersaturation).[16][24][25]

-

Causality: The crystalline form of a drug is low-energy and stable, but this stability hinders dissolution. The amorphous form has a much higher free energy, leading to a 5- to 100-fold increase in apparent solubility.[21] The polymer's role is to prevent the drug from recrystallizing back to its stable, less soluble form.[24]

-

When to Use: Ideal for BCS Class II compounds (low solubility, high permeability).

-

-

Lipid-Based Formulations: These include Self-Emulsifying Drug Delivery Systems (SEDDS). The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in the aqueous environment of the gut, these systems spontaneously form fine oil-in-water emulsions, keeping the drug in a solubilized state.[26][27]

-

Particle Size Reduction: Reducing particle size increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[28][29] Techniques like micronization or nanocrystal formulation can improve the dissolution rate.[28]

Caption: Workflow for selecting and developing a solubility-enhancing formulation.

Solution Pathway 2: Chemical Modification

-

Prodrugs: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[30][31] For indazoles with poor solubility due to a free N-H group, creating a prodrug by adding a phosphate or amino acid ester can dramatically increase aqueous solubility.

-

Salt Formation: For indazole compounds with an ionizable center (a basic nitrogen or an acidic group), forming a salt is a well-established method to improve solubility and dissolution rate.[29] This requires screening various counter-ions to find a salt with optimal physicochemical properties.

Problem: High First-Pass Metabolism

High first-pass metabolism occurs when a significant portion of the drug is metabolized in the gut wall or liver before it reaches systemic circulation.

Initial Diagnosis: Metabolic Stability Assay

The Human Liver Microsome (HLM) Stability Assay is the standard in vitro tool to assess metabolic liability.[32][33] Microsomes are vesicles of the endoplasmic reticulum that contain the majority of the drug-metabolizing CYP enzymes.[34] The assay measures the rate at which your compound is depleted over time.[32][35]

| In Vitro Half-Life (t½) in HLM | Predicted Hepatic Clearance | Implication for Oral Bioavailability |

| > 60 min | Low | Metabolism is unlikely to be a major barrier. |

| 15 - 60 min | Intermediate | May contribute to bioavailability loss; consider optimization. |

| < 15 min | High | Metabolism is a significant issue; requires intervention. |

Solution Pathway: Identify and Block Metabolic Hotspots

-

Metabolite Identification (MetID): If your compound shows high clearance in HLM, the next critical step is to identify where the metabolism is occurring. This is done by incubating the compound with microsomes or hepatocytes and analyzing the resulting mixture by high-resolution mass spectrometry to identify the structures of the metabolites.

-

Medicinal Chemistry Strategies: Once a metabolic hotspot is known, you can make targeted chemical modifications to block the reaction.

-

Example: If an unsubstituted phenyl ring attached to the indazole core is hydroxylated, adding a fluorine atom to the para-position can block this metabolic pathway.

-

Example: If an N-methyl group is being demethylated, replacing it with an N-cyclopropyl group can sterically hinder the enzyme's access and improve metabolic stability.

-

Problem: Low Intestinal Permeability

Low permeability means the compound cannot efficiently cross the intestinal epithelial barrier to enter the bloodstream.

Initial Diagnosis: Caco-2 Permeability Assay

The Caco-2 Permeability Assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key transporters, mimicking the intestinal barrier.[11][12][36][37] The assay measures the apparent permeability coefficient (Papp).

| Papp (A→B) Value | Predicted Human Absorption |

| > 10 x 10⁻⁶ cm/s | High (>90%) |

| 1 - 10 x 10⁻⁶ cm/s | Moderate (20-90%) |

| < 1 x 10⁻⁶ cm/s | Low (<20%) |

Solution Pathway: Differentiating Passive Permeability from Active Efflux

The Caco-2 assay is performed in two directions: from the apical (gut lumen) side to the basolateral (blood) side (A→B), and from B→A.[13]

-

Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)

An ER > 2 strongly suggests that the compound is a substrate of an efflux transporter like P-gp, which actively pumps it out of the cell, limiting absorption.[7]

-

If ER is high (>2): The problem is active efflux. Medicinal chemistry strategies should focus on designing molecules that are not recognized by the transporter. This can sometimes be achieved by reducing the number of hydrogen bond donors or masking polar groups.

-

If ER is low (<2) and Papp (A→B) is low: The problem is poor passive permeability. This is often linked to high polarity or large molecular size. Strategies here involve making the molecule more lipophilic (increasing LogD) or reducing its size.

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay

Objective: To rapidly determine the kinetic solubility of a compound in an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[17][19]

-

Assay Plate Preparation: In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock to the PBS, resulting in a final theoretical concentration of 100 µM and 1% DMSO. Mix vigorously for 1 minute.

-

Equilibration: Seal the plate and incubate at room temperature for 2 hours with shaking.[20] This allows the compound to reach equilibrium between its dissolved and precipitated states.

-

Separation: Use a 96-well filter plate (e.g., Millipore MultiScreen with a 0.45 µm filter) and centrifuge the assay plate to separate any precipitated solid from the saturated solution.

-

Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy, comparing against a calibration curve prepared in a 50:50 mixture of acetonitrile:water.[18]

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Objective: To determine the in vitro metabolic stability of a compound.

Methodology:

-

Reagent Preparation:

-

Thaw pooled HLM (e.g., from BioIVT) on ice.[38] Dilute in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[35]

-

Prepare a 1 M stock of the enzyme cofactor NADPH in buffer.

-

Prepare a 1 µM working solution of the test compound in buffer (final DMSO concentration < 0.25%).[32]

-

-

Incubation:

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[35]

-

Reaction Quenching: Immediately stop the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard.[32]

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[32]

Protocol 3: Caco-2 Permeability and Efflux Assay

Objective: To determine the intestinal permeability and assess the potential for active efflux of a compound.

Methodology:

-

Cell Culture: Culture Caco-2 cells on semi-permeable Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.[36]

-

Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values > 600 Ω·cm², indicating a tight, well-formed barrier.[36]

-

Assay Setup:

-

Permeability Measurement (A→B):

-

Add the dosing solution to the apical (A) compartment.

-

Add fresh HBSS to the basolateral (B) compartment.

-

Incubate at 37°C with gentle shaking for 2 hours.[13]

-

At the end of the incubation, take samples from both A and B compartments.

-

-

Permeability Measurement (B→A):

-

Simultaneously, in a separate set of wells, perform the transport study in the reverse direction. Add the dosing solution to the basolateral (B) compartment and fresh buffer to the apical (A) compartment.

-

Incubate and sample as above.

-

-

Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS. Calculate the Papp values for both directions and the Efflux Ratio (ER).

References

-

Dixit, A. R., Rajput, S. J., & Patel, S. G. (Year). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

-

Contract Pharma. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Available from: [Link]

-

World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

-

PubMed. (2025, April 14). Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications. PubMed. Available from: [Link]

-

National Institutes of Health. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. Available from: [Link]

-

(n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Available from: [Link]

-

(n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

-

Pharmaceutical Technology. (n.d.). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology. Available from: [Link]

-

Wikipedia. (n.d.). VEGFR-2 inhibitor. Wikipedia. Available from: [Link]

-

ACS Publications. (2024, July 12). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry. Available from: [Link]

-

National Institutes of Health. (n.d.). Interaction of Common Azole Antifungals with P Glycoprotein. PMC. Available from: [Link]

-

Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. Available from: [Link]

-

MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available from: [Link]

-

ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

-

National Institutes of Health. (2023, April 18). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PMC. Available from: [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available from: [Link]

-

BioDuro. (n.d.). ADME Caco-2 Permeability Assay. BioDuro. Available from: [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]

-

ResearchGate. (2025, August 5). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate. Available from: [Link]

-

RSC Publishing. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Available from: [Link]

-

National Institutes of Health. (n.d.). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. PMC. Available from: [Link]

-

Evotec. (n.d.). Microsomal Stability. Evotec. Available from: [Link]

-

PubMed. (1994, December 16). Benzimidazoles, potent anti-mitotic drugs: substrates for the P-glycoprotein transporter in multidrug-resistant cells. PubMed. Available from: [Link]

-

ACS Publications. (n.d.). Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel. Molecular Pharmaceutics. Available from: [Link]

-

PubMed. (n.d.). Caco-2 cell permeability assays to measure drug absorption. PubMed. Available from: [Link]

-

National Institutes of Health. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. PMC. Available from: [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available from: [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

-

ResearchGate. (2021, January 12). Interaction of Common Azole Antifungals with P Glycoprotein. ResearchGate. Available from: [Link]

-

National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available from: [Link]

-

Frontiers. (2024, May 10). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Amorphous Solid Dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). A comprehensive review on the indazole based derivatives as targeted anticancer agents. ResearchGate. Available from: [Link]

-

(n.d.). Direct Synthetic Routes to Nitrogen Heterocycles – Mark Moloney. Available from: [Link]

-

Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]

-

Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Creative Bioarray. Available from: [Link]

Sources

- 1. Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 8. Interaction of Common Azole Antifungals with P Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzimidazoles, potent anti-mitotic drugs: substrates for the P-glycoprotein transporter in multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Caco-2 Permeability | Evotec [evotec.com]

- 12. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. enamine.net [enamine.net]

- 14. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. inventivapharma.com [inventivapharma.com]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. enamine.net [enamine.net]

- 21. contractpharma.com [contractpharma.com]

- 22. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. seppic.com [seppic.com]

- 25. researchgate.net [researchgate.net]

- 26. hilarispublisher.com [hilarispublisher.com]

- 27. pharmtech.com [pharmtech.com]

- 28. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 29. researchgate.net [researchgate.net]

- 30. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 31. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 33. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 34. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - ID [thermofisher.com]

- 35. merckmillipore.com [merckmillipore.com]

- 36. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 37. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 38. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one Analogs as Potential PDE10A Inhibitors

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a novel class of compounds, 1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one analogs. Our focus will be on their potential as inhibitors of phosphodiesterase 10A (PDE10A), a promising target for the treatment of central nervous system (CNS) disorders such as schizophrenia and Huntington's disease. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new therapeutics for neurological conditions.

Introduction: The Promise of a Privileged Scaffold

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to bind to a wide range of biological targets.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3] When coupled with a pyrrolidin-2-one moiety, another pharmacologically significant scaffold often found in CNS-active agents, the resulting 1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one core represents a compelling starting point for the design of novel therapeutics.

PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers crucial for intracellular signaling.[4] Its high expression in the medium spiny neurons of the striatum, key components of the basal ganglia circuitry involved in motor control and cognition, makes it an attractive target for modulating neuronal function.[4] Inhibition of PDE10A is hypothesized to restore the balance of direct and indirect pathway signaling in the basal ganglia, a mechanism that could be beneficial in treating the positive, negative, and cognitive symptoms of schizophrenia.[4][5]

This guide will systematically explore the SAR of 1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one analogs, drawing comparisons from closely related indazole-based PDE10A inhibitors to elucidate the key structural features driving potency and selectivity.

Core Scaffold and Key Modification Points

The fundamental structure of the 1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one scaffold presents several key positions where structural modifications can be systematically explored to optimize biological activity. These positions are highlighted in the diagram below.

Key modification points on the core scaffold.

Structure-Activity Relationship Analysis

The following sections detail the impact of substitutions at various positions on the core scaffold, with a focus on their potential to enhance PDE10A inhibitory activity. The insights are drawn from published SAR studies on related indazole-containing PDE10A inhibitors.

Substitutions on the Indazole Ring (Positions 4, 5, 6, and 7)

Modifications on the benzene portion of the indazole ring are crucial for modulating potency, selectivity, and pharmacokinetic properties.

| Position | Substitution (R group) | Effect on PDE10A Activity (Inferred) | Rationale and Comparative Insights |

| 5 | Small lipophilic groups (e.g., -F, -Cl, -CH3) | Likely to be well-tolerated or beneficial. | In related pyrazoloquinoline PDE10A inhibitors, small halogen substituents in this region often lead to enhanced potency.[6] |

| Bulky groups (e.g., -phenyl, -t-butyl) | May lead to a decrease in activity. | Steric hindrance in this region could disrupt the optimal binding orientation within the PDE10A active site. | |

| 6 | Hydrogen bonding acceptors (e.g., -OCH3, -CN) | Potentially significant increase in potency. | This position often interacts with key residues in the PDE10A binding pocket. The introduction of groups capable of hydrogen bonding can lead to a substantial improvement in affinity. |

| Small alkyl groups (e.g., -CH3) | Generally well-tolerated. | ||

| 7 | Unsubstituted or small groups | Generally preferred. | Bulky substituents at this position are often detrimental to activity in many indazole-based inhibitors. |

| 4 | Unsubstituted | Generally preferred. | Substitutions at this position can lead to a loss of planarity and unfavorable steric interactions. |

Substitutions on the Pyrrolidin-2-one Ring

The pyrrolidin-2-one ring offers opportunities for introducing diversity and fine-tuning the physicochemical properties of the analogs.

| Position | Substitution (R group) | Effect on PDE10A Activity (Inferred) | Rationale and Comparative Insights |

| 3 | Small alkyl or polar groups | May influence solubility and metabolic stability. | This position can be modified to improve pharmacokinetic properties without significantly impacting potency. |

| 4 | Gem-dimethyl substitution | May enhance metabolic stability. | The introduction of a gem-dimethyl group can block potential sites of metabolism. |

| 5 | Chiral substitutions | May introduce stereoselectivity. | The introduction of a chiral center could lead to enantiomers with significantly different biological activities. |

Experimental Protocols

To enable researchers to validate the SAR hypotheses presented, we provide the following generalized experimental protocols.

General Synthesis of 1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one Analogs

The synthesis of the target compounds can be achieved through a multi-step sequence, as illustrated in the workflow below.

General synthetic workflow.

Step 1: Synthesis of 1-Methyl-3-amino-substituted-1H-indazole

A mixture of the appropriately substituted 2-fluorobenzonitrile and methylhydrazine is heated in a suitable solvent (e.g., ethanol) to afford the corresponding 1-methyl-3-amino-substituted-1H-indazole.

Step 2: Acylation

The resulting aminoindazole is then acylated with 4-chlorobutyryl chloride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to yield the corresponding 1-(1-methyl-3-amino-substituted-1H-indazol-3-yl)-4-chlorobutanamide.

Step 3: Intramolecular Cyclization

The final cyclization to the pyrrolidin-2-one ring is achieved by treating the chlorobutanamide intermediate with a strong base, such as sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF).

In Vitro PDE10A Inhibition Assay

The potency of the synthesized analogs against PDE10A can be determined using a commercially available PDE10A assay kit or by developing an in-house assay.

Principle: The assay measures the hydrolysis of cAMP or cGMP by PDE10A. The amount of remaining cyclic nucleotide or the product of hydrolysis (AMP or GMP) is quantified.

General Procedure:

-

Enzyme and Substrate Preparation: Recombinant human PDE10A and the fluorescently labeled substrate (e.g., FAM-cAMP) are prepared in assay buffer.